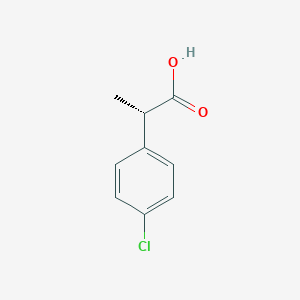

(2S)-2-(4-chlorophenyl)propanoic acid

Übersicht

Beschreibung

(2S)-2-(4-chlorophenyl)propanoic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of propionic acid derivatives, which also includes ibuprofen and naproxen. Fenoprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of lipid mediator that plays a key role in inflammation and pain.

Wirkmechanismus

Fenoprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, (2S)-2-(4-chlorophenyl)propanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemische Und Physiologische Effekte

Fenoprofen has been shown to have a number of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the inhibition of platelet aggregation. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

Fenoprofen has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be difficult to control for individual differences in metabolism and response to the drug, which can affect the results of experiments. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has potential side effects that may need to be taken into account when designing experiments.

Zukünftige Richtungen

There are several potential directions for future research on (2S)-2-(4-chlorophenyl)propanoic acid. One area of interest is the development of new formulations or delivery methods that improve its efficacy and reduce potential side effects. Another area of interest is the investigation of its potential use in the treatment of cancer, as well as other conditions such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand the mechanisms underlying its anti-inflammatory and analgesic effects, which may lead to the development of new drugs with similar properties.

Wissenschaftliche Forschungsanwendungen

Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

CAS-Nummer |

105879-63-8 |

|---|---|

Produktname |

(2S)-2-(4-chlorophenyl)propanoic acid |

Molekularformel |

C9H9ClO2 |

Molekulargewicht |

184.62 g/mol |

IUPAC-Name |

(2S)-2-(4-chlorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |

InChI-Schlüssel |

YOZILQVNIWNPFP-LURJTMIESA-N |

Isomerische SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)C(=O)O |

SMILES |

CC(C1=CC=C(C=C1)Cl)C(=O)O |

Kanonische SMILES |

CC(C1=CC=C(C=C1)Cl)C(=O)O |

Synonyme |

(2S)-2-(4-Chlorophenyl)propanoic acid |

Herkunft des Produkts |

United States |

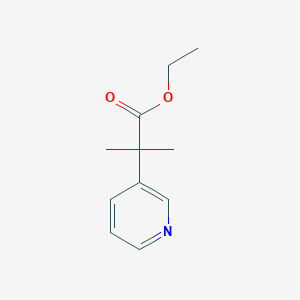

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)